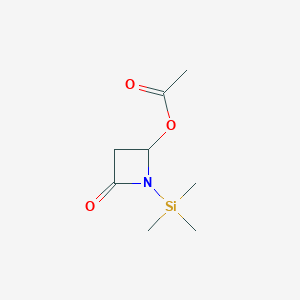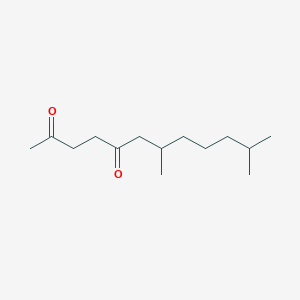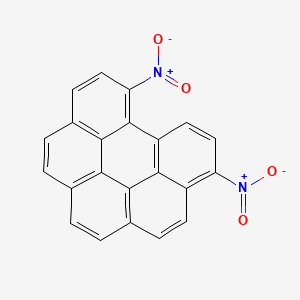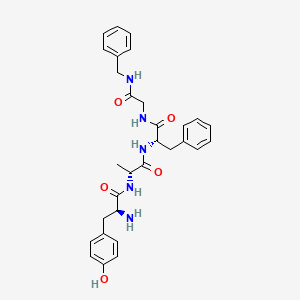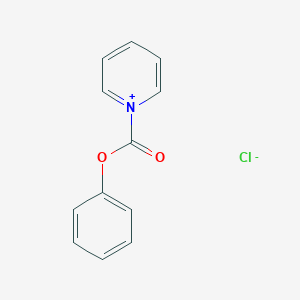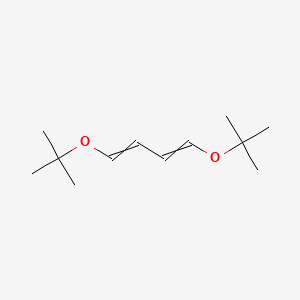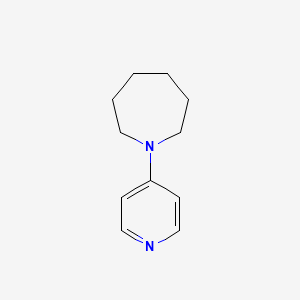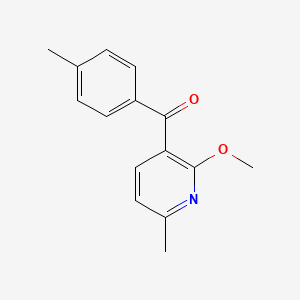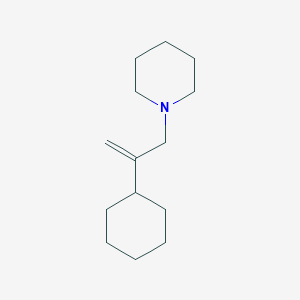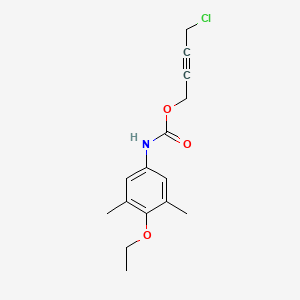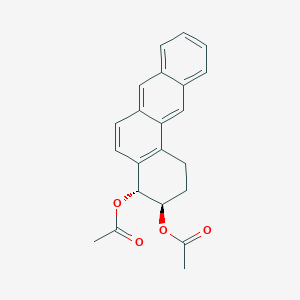
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, diacetate, (3R-trans)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, diacetate, (3R-trans)- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its multiple fused aromatic rings and specific stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, diacetate, (3R-trans)- typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. Subsequent steps include hydroxylation and acetylation to introduce the diol and diacetate functionalities, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, diacetate, (3R-trans)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while substitution reactions can introduce halogens, nitro groups, or other functional groups into the aromatic rings .
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, diacetate, (3R-trans)- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research on this compound helps in understanding the metabolic pathways and biological effects of PAHs.
Medicine: Studies investigate its potential role in carcinogenesis and its interactions with biological macromolecules.
Industry: It is used in the development of materials and chemicals with specific properties
Wirkmechanismus
The mechanism of action of Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, diacetate, (3R-trans)- involves its interaction with cellular components. It can undergo metabolic activation to form reactive intermediates, such as epoxides, which can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The molecular targets include enzymes involved in detoxification and DNA repair pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(a)pyrene: Another PAH with similar carcinogenic properties.
Chrysene: A PAH with a similar structure but different biological activity.
Dibenz(a,h)anthracene: A PAH with higher mutagenic activity compared to Benz(a)anthracene-3,4-diol
Uniqueness
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, diacetate, (3R-trans)- is unique due to its specific stereochemistry and the presence of diacetate groups, which influence its reactivity and biological effects. Its ability to form reactive intermediates that interact with DNA and proteins distinguishes it from other PAHs .
Eigenschaften
CAS-Nummer |
80433-86-9 |
|---|---|
Molekularformel |
C22H20O4 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
[(3R,4R)-4-acetyloxy-1,2,3,4-tetrahydrobenzo[a]anthracen-3-yl] acetate |
InChI |
InChI=1S/C22H20O4/c1-13(23)25-21-10-9-18-19(22(21)26-14(2)24)8-7-17-11-15-5-3-4-6-16(15)12-20(17)18/h3-8,11-12,21-22H,9-10H2,1-2H3/t21-,22-/m1/s1 |
InChI-Schlüssel |
CKWNHYNOPMGDJI-FGZHOGPDSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1CCC2=C([C@H]1OC(=O)C)C=CC3=CC4=CC=CC=C4C=C23 |
Kanonische SMILES |
CC(=O)OC1CCC2=C(C1OC(=O)C)C=CC3=CC4=CC=CC=C4C=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


